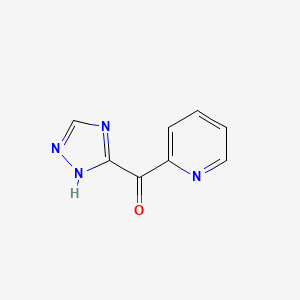

2-(4H-1,2,4-triazole-3-carbonyl)pyridine

Description

Significance of Triazole and Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are cornerstones of modern chemistry, primarily due to their ubiquitous presence in natural products and their extensive application in pharmaceuticals and functional materials. nih.govresearchgate.net Among these, pyridine and triazole rings are particularly prominent.

1,2,4-Triazole (B32235): The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry. chemicalbook.comnih.gov Its stability and resistance to metabolic degradation make it an ideal structural component in drug design. nih.govijpca.org The triazole nucleus is valued for its ability to engage in hydrogen bonding and its dipole character, which facilitates strong interactions with biological receptors. nih.gov Furthermore, it can act as an isostere for amide or ester groups, allowing for the fine-tuning of a molecule's physicochemical properties. nih.gov These characteristics have led to the incorporation of the 1,2,4-triazole moiety into a wide array of therapeutic agents with diverse activities. ijpca.orgnih.govchemmethod.com

Pyridine: The pyridine ring, a six-membered aromatic heterocycle, is another fundamental building block in organic and medicinal chemistry. nih.gov It is a key component of numerous natural products, including alkaloids and vitamins. In drug development, the pyridine scaffold is utilized for its ability to modulate a compound's solubility, lipophilicity, and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which influences the compound's pharmacokinetic profile. The importance of this ring system is underscored by its presence in a multitude of approved drugs. researchgate.net

The combination of these two powerful heterocyclic systems into a single molecular entity is a well-established strategy in the quest for novel compounds with enhanced or unique properties. ijpca.orgresearchgate.net

| Property | 1,2,4-Triazole | Pyridine |

| Ring Size | 5-membered | 6-membered |

| Aromaticity | Yes | Yes |

| Key Features | Three nitrogen atoms, H-bond donor/acceptor, metabolically stable, amide/ester isostere. nih.govijpca.org | One nitrogen atom, H-bond acceptor, modulates solubility and lipophilicity. nih.govresearchgate.net |

| Tautomerism | Exists in 1H and 4H tautomeric forms. chemicalbook.comnih.gov | Not applicable |

| Basicity | Weak base (pKa of protonated species is 2.19). chemicalbook.com | Weak base (pKa of conjugate acid is ~5.2) |

Rationale for Investigating 2-(4H-1,2,4-triazole-3-carbonyl)pyridine

The specific investigation of this compound is driven by the principles of molecular hybridization. This approach involves covalently linking two or more distinct pharmacophores to create a new hybrid molecule with the potential for improved affinity, efficacy, or a modified activity profile compared to the individual components. ijpca.orgresearchgate.net

The rationale for this particular structure is multifaceted:

Synergistic Activity: The primary goal is to harness the beneficial properties of both the pyridine and 1,2,4-triazole rings within a single molecule. Researchers anticipate that the combined scaffold could exhibit synergistic or additive effects, leading to enhanced biological activity. ijpca.org

Structural Rigidity and Orientation: The carbonyl linker between the pyridine and triazole rings introduces a degree of rigidity to the molecule. This conformational constraint is crucial as it dictates the spatial orientation of the two heterocyclic rings relative to one another. This fixed geometry can lead to higher binding affinity and selectivity for specific biological targets, such as enzymes or receptors.

Novel Chemical Space: The fusion of these two heterocycles creates a novel chemical scaffold. Exploring derivatives of this core structure allows chemists to access new areas of chemical space, increasing the probability of discovering compounds with unique biological or material properties. Research into similar pyridine-triazole hybrids has yielded compounds with potential anticancer and antimicrobial activities. researchgate.netimpactfactor.org

Coordination Chemistry: The presence of multiple nitrogen atoms in both rings makes this molecule an interesting candidate as a ligand in coordination chemistry. It can potentially bind to metal ions in various configurations, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. nih.gov

Overview of Current Research Trajectories and Future Directions for Pyridine-Triazole Hybrid Systems

The development of hybrid molecules containing both pyridine and triazole moieties is an active and promising area of chemical research. Current and future trajectories are focused on expanding their applications and understanding their fundamental properties.

Current Research Trajectories:

Medicinal Chemistry: The predominant focus of current research is the synthesis of libraries of pyridine-triazole derivatives and their evaluation for various pharmacological activities. researchgate.net Extensive studies have explored their potential as anticancer, antimicrobial (antibacterial and antifungal), anticonvulsant, and anti-inflammatory agents. ijpca.orgresearchgate.netnih.govpreprints.org

Structure-Activity Relationship (SAR) Studies: A significant effort is dedicated to understanding the relationship between the chemical structure of these hybrids and their biological activity. By systematically modifying different parts of the molecule (e.g., adding substituents to the pyridine or triazole rings) and observing the effect on activity, researchers can design more potent and selective compounds. nih.govresearchgate.net

Synthetic Methodology: Chemists are continuously developing more efficient, cost-effective, and environmentally friendly methods for synthesizing these complex molecules. This includes the use of multi-component reactions and green chemistry principles to streamline the synthetic process. researchgate.net

| Application Area | Research Focus | Example Hybrid Systems |

| Anticancer | Synthesis and evaluation against various cancer cell lines. researchgate.net | 1,2,4-Triazole-pyridine hybrids with thio-linkages. ijpca.org |

| Antimicrobial | Development of agents to combat drug-resistant pathogens. preprints.orgmdpi.com | Pyrazolo[3,4-b]pyridine-triazole hybrids. mdpi.com |

| Neurotropic | Evaluation for anticonvulsant and other CNS activities. nih.gov | Bicyclic pyridine-1,2,3-triazole hybrids. nih.gov |

| Materials Science | Exploration as building blocks for functional materials. nih.gov | trans-SF4 linked pyridine and triazole derivatives. nih.gov |

Future Directions:

Advanced Materials: Beyond medicine, there is growing interest in using pyridine-triazole scaffolds as building blocks for advanced materials. Their ability to self-assemble and coordinate with metal ions makes them suitable for creating liquid crystals, sensors, and catalysts. nih.gov

Targeted Therapeutics: Future drug discovery efforts will likely focus on designing pyridine-triazole hybrids that target specific biological pathways or proteins with high precision. This could lead to the development of more effective therapies with fewer side effects.

Computational Design: The use of computational modeling and in silico screening will become increasingly important for predicting the properties and activities of new pyridine-triazole derivatives before their synthesis, thereby accelerating the discovery process. nih.govmdpi.com

Multi-target Ligands: Designing single molecules that can interact with multiple biological targets is an emerging strategy for treating complex diseases. The multifunctional nature of the pyridine-triazole scaffold makes it an attractive platform for developing such multi-target agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-yl(1H-1,2,4-triazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFSQGYPPBHEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4h 1,2,4 Triazole 3 Carbonyl Pyridine and Its Functionalized Analogues

Strategic Approaches to the Core Heterocyclic Framework

The construction of the fused 1,2,4-triazole-pyridine scaffold is a key focus in heterocyclic chemistry. Various strategies have been developed, ranging from traditional multistep sequences to modern catalyzed and energy-assisted methods.

Conventional Multistep Synthesis Routes for 1,2,4-Triazole-Pyridine Compounds

Traditional approaches to synthesizing 1,2,4-triazole-pyridine hybrids often involve sequential, multistep reactions. A common strategy begins with a pyridine-based starting material, such as nicotinohydrazide. For instance, a novel 1,2,4-triazole-pyridine hybrid can be synthesized by reacting nicotinohydrazide with carbon disulfide to produce potassium-3-pyridyl-dithiocarbazate. impactfactor.orgresearchgate.net This intermediate is then cyclized using an ammonia (B1221849) solution to form a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid. impactfactor.orgresearchgate.net This mercapto group serves as a handle for further functionalization.

Another multistep process starts with palmitic acid, which is first converted to ethyl palmitate. nih.gov Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields palmitohydrazide. nih.gov This intermediate undergoes cyclization with potassium hydroxide (B78521) and carbon disulfide, followed by treatment with hydrazine hydrate again, to form 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol. nih.gov This amino-thiol substituted triazole can then be linked to various moieties. While reliable, these conventional methods often require long reaction times and purification of intermediates at each step.

A series of 1,2,4-triazolo[4,3-a]pyridine derivatives can be synthesized starting from 2,3-dichloropyridine (B146566) and hydrazine hydrate through a series of multi-step reactions. nih.gov

Table 1: Comparison of Conventional Synthesis Steps for Triazole-Pyridine Hybrids

| Starting Material | Key Intermediates | Final Core Structure | Reference |

|---|---|---|---|

| Nicotinohydrazide | Potassium-3-pyridyl-dithiocarbazate | 5-Mercapto-1,2,4-triazole-pyridine | impactfactor.orgresearchgate.net |

| Palmitic Acid | Ethyl palmitate, Palmitohydrazide, 5-Pentadecyl-1,3,4-oxadiazole-2(3H)-thione | 4-Amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol | nih.gov |

Copper-Catalyzed and Other Transition Metal-Mediated Syntheses of 1,2,4-Triazole (B32235) Derivatives

To improve efficiency, transition metal catalysis has been extensively applied to the synthesis of 1,2,4-triazoles. Copper catalysts are particularly prominent. A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solvent-free conditions has been reported for the synthesis of 1,2,4-triazolo derivatives. researchgate.net This method offers advantages such as functional-group compatibility, scalability, and shorter reaction times. researchgate.net

Copper(II) acetate (B1210297) (Cu(OAc)₂) is an inexpensive and effective catalyst for the one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles from readily available nitriles and hydroxylamine (B1172632) hydrochloride. isres.orgresearchgate.net The reaction proceeds through the formation of an amidoxime (B1450833) intermediate, followed by a copper-catalyzed reaction with another nitrile and subsequent intramolecular cyclization. researchgate.net Another approach involves a copper-catalyzed oxidative coupling reaction that accomplishes sequential N-C and N-N bond formation under an air atmosphere, tolerating a wide range of functional groups. organic-chemistry.org

Besides copper, other transition metals like palladium and platinum have been used to create complexes with pyridine-appended triazole-based phosphine (B1218219) ligands. rsc.org Additionally, coordination complexes of Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Tin(II) have been prepared with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, where the triazole ligand coordinates to the metal ions. researchgate.net

Microwave-Assisted and Ultrasound-Enhanced Synthetic Protocols for Triazole Systems

The application of non-conventional energy sources like microwave irradiation and ultrasound has significantly accelerated the synthesis of triazole systems. Microwave-assisted synthesis is recognized as a green chemistry technique that often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating. nih.govpnrjournal.com

For example, the synthesis of novel 1,2,4-triazole derivatives containing a pyridine (B92270) moiety has been successfully performed under microwave-assisted conditions. nih.gov In one study, the optimal reaction condition was found to be 90 °C for 15 minutes, which resulted in a higher yield and a significantly shorter reaction time compared to conventional methods. nih.gov Similarly, the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties was also achieved efficiently using microwave irradiation. nih.gov A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has also been established. mdpi.com

Ultrasonic irradiation is another effective technique that promotes the synthesis of 1,2,4-triazole derivatives. nih.gov This methodology has been shown to provide excellent yields, high regioselectivity, and shorter reaction times under mild conditions. nih.gov For instance, the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines via the cyclocondensation of β-enaminones with 5-amino-1,2,4-triazole was achieved in just 5-17 minutes using ultrasound. nih.gov This method is noted for being more efficient than conventional oil bath heating. nih.gov

Table 2: Comparison of Microwave/Ultrasound vs. Conventional Synthesis

| Synthesis Type | Compound Type | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave | 1,2,4-Triazole-Pyridine Thioether | 15 min | 81% | nih.govrsc.org |

| Conventional | 1,2,4-Triazole-Pyridine Thioether | Several hours | Lower than MW | nih.govrsc.org |

| Microwave | Piperazine-azole-fluoroquinolone | 30 min | 96% | rsc.org |

| Conventional | Piperazine-azole-fluoroquinolone | 27 hours | Lower than MW | rsc.org |

| Ultrasound | 1,2,4-Triazolo[1,5-a]pyrimidine | 5-17 min | Excellent | nih.gov |

Green Chemistry Principles in 1,2,4-Triazole-Pyridine Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being integrated into synthetic methodologies for heterocyclic compounds. rsc.org The use of microwave and ultrasound technologies, as discussed previously, is a prime example of energy-efficient synthesis. nih.govnih.gov

Other green approaches include the development of catalyst-free and solvent-free reactions. mdpi.comnih.gov For example, a mechanochemical copper-catalyzed cycloaddition for synthesizing 1,2,4-triazolo derivatives proceeds under solventless grinding conditions. researchgate.net Furthermore, electrochemical synthesis has emerged as a reagent-free and oxidant-free method. An intramolecular dehydrogenative C–N cross-coupling reaction has been developed under mild electrolytic conditions to efficiently produce 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines. rsc.org This atom- and step-economical process is scalable and compatible with various functional groups. rsc.org One-pot syntheses that minimize derivatization steps and reduce waste are also aligned with green chemistry principles. isres.orgnih.gov

Derivatization and Functionalization Strategies

Once the core 1,2,4-triazole-pyridine framework is established, further derivatization is often necessary to modulate the compound's properties.

Introduction of Diverse Substituents on the 1,2,4-Triazole Ring

The functionalization of the 1,2,4-triazole ring can be achieved through various chemical transformations. A common method involves starting with a triazole that has a reactive "handle," such as a thiol (-SH) or an amino (-NH₂) group.

For instance, a 5-mercapto-1,2,4-triazole-pyridine hybrid can be reacted with various substituted benzyl (B1604629) derivatives to introduce a wide range of thioether substituents onto the triazole ring. impactfactor.orgresearchgate.netnih.gov This S-alkylation is a straightforward way to create a library of analogues. nih.gov

Modifications of the Pyridine Moiety

The functionalization of the pyridine ring within the 2-(4H-1,2,4-triazole-3-carbonyl)pyridine framework is crucial for fine-tuning the molecule's physicochemical and biological properties. Various synthetic approaches can be employed to introduce a range of substituents onto the pyridine core. These modifications can be carried out on the pyridine precursor before the formation of the triazole ring or on the final heterocyclic system, depending on the desired substitution pattern and the reactivity of the starting materials.

One common strategy involves the synthesis of substituted pyridines which are then converted into the corresponding triazole derivatives. For instance, multi-component reactions can be utilized to construct highly substituted pyridine rings. A one-pot synthesis of 2-amino-3,5-dicyano-6-phenylthiopyridine incorporated 1,2,3-triazole derivatives has been described, starting from triazolyl aldehydes, malononitrile, and thiophenol. cbijournal.com This approach allows for the introduction of various substituents on the pyridine ring, which can then be further modified.

Another approach involves the synthesis of pyridyl substituted thiazolyl triazole derivatives. scielo.br In a multi-step synthesis, triazole and thiazole (B1198619) ring closure reactions are employed to generate compounds with a substituted pyridine moiety. This methodology highlights the versatility of building complex heterocyclic systems with tailored pyridine substituents.

The table below summarizes examples of functionalized pyridine moieties that can be incorporated into the 2-(1,2,4-triazol-3-yl)pyridine scaffold based on analogous synthetic strategies.

| Starting Pyridine Derivative | Reagents and Conditions | Resulting Functionalized Pyridine Moiety | Reference |

| Substituted Anilines | Diazotization, Sodium Azide (B81097), Click Reaction with an Alkyne | Pyridine with various aryl substituents | cbijournal.com |

| Nicotinohydrazide | Carbon Disulfide, Ammonia, Substituted Benzyl Derivatives | Pyridine with mercapto and benzylthio groups | impactfactor.org |

| 3/4-pyridyl substituted thiazole | Thiosemicarbazide (B42300), Potassium Carbonate, Benzyl Bromide Derivatives | Pyridine linked to a thiazole ring with further substitutions | scielo.br |

Formation of Hybrid Scaffolds Incorporating this compound

The development of hybrid molecules, where the this compound core is linked to other pharmacologically relevant scaffolds, is a prominent strategy in modern drug discovery. This molecular hybridization aims to combine the beneficial properties of different molecular entities to create novel compounds with enhanced activity and selectivity.

A key methodology for creating such hybrids is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent linking of two different molecular fragments. For instance, bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have been synthesized via a click reaction between a terminal alkyne-functionalized bicyclic pyridine and an azido-derivatized compound. nih.gov This strategy can be adapted to link the this compound scaffold to a wide array of other molecules, provided they are appropriately functionalized with either an azide or an alkyne group.

Another approach to hybrid scaffold formation involves the reaction of the triazole moiety with other reactive intermediates. For example, 1,2,4-triazole-pyridine hybrid derivatives have been synthesized by reacting a 5-mercapto-substituted 1,2,4-triazole-pyridine with various substituted benzyl derivatives. impactfactor.org This method allows for the introduction of a flexible linker and a variety of aryl groups.

Furthermore, the carbonyl group in this compound can serve as a handle for derivatization. For example, condensation reactions with hydrazides can lead to the formation of hydrazones, which can then be cyclized to form other heterocyclic rings, thus creating a fused hybrid system.

The following table provides examples of hybrid scaffolds that have been synthesized using methodologies applicable to the this compound core.

| Core Scaffold | Linkage Strategy | Hybrid Partner | Resulting Hybrid Scaffold | Reference |

| Bicyclic Pyridine | Click Reaction (CuAAC) | Azido-functionalized molecule | Bicyclic Pyridine-1,2,3-triazole hybrid | nih.gov |

| 1,2,4-Triazole-Pyridine | S-alkylation | Substituted Benzyl Halides | 3-(5-(Arylmethylthio)-4H-1,2,4-triazol-3-yl)pyridine | impactfactor.org |

| Pyridyl-Thiazole-Triazole | Multi-step synthesis | Various functional groups | 5-[4-Methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole | scielo.br |

| 1,2,3-Triazole | Multi-component reaction | Malononitrile, Thiophenol | 2-Amino-3,5-dicyano-6-phenylthiopyridine incorporated 1,2,3-triazole | cbijournal.com |

Mechanistic Investigations of Chemical Transformations Involving 2 4h 1,2,4 Triazole 3 Carbonyl Pyridine Derivatives

Detailed Reaction Mechanisms for Core Heterocycle Formation

The formation of the 1,2,4-triazole (B32235) heterocycle is not a singular process but can be achieved through several mechanistic pathways. A predominant method for synthesizing 3-substituted-1,2,4-triazoles, such as those linked to a pyridine (B92270) ring, begins with a pyridine-based carboxylic acid hydrazide. ijsr.net One of the most established routes involves conversion to a thiosemicarbazide (B42300) intermediate followed by cyclization.

The mechanism typically proceeds as follows:

Thiosemicarbazide Formation : A pyridine carbohydrazide (B1668358) is reacted with an isothiocyanate. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a 1,4-disubstituted thiosemicarbazide intermediate. nih.gov

Intramolecular Cyclization : This key step is typically performed under basic conditions, for instance, using aqueous sodium hydroxide (B78521). nih.gov The base facilitates the deprotonation of a nitrogen atom, enhancing its nucleophilicity. This is followed by an intramolecular nucleophilic attack on the thiocarbonyl carbon, forming a five-membered ring intermediate.

Dehydration/Elimination : The tetrahedral intermediate then undergoes elimination of a water molecule or hydrogen sulfide, depending on the precise pathway, to yield the stable, aromatic 1,2,4-triazole-3-thione ring. zsmu.edu.uanih.gov

Another significant mechanistic approach is the oxidative cyclization of amidrazones or hydrazones. frontiersin.orgnih.gov In this cascading process, a C-H functionalization step can be followed by the formation of C=N double bonds and subsequent oxidative aromatization to form the triazole ring. isres.org Metal-free versions of this reaction under aerobic conditions have been developed, highlighting an environmentally benign pathway. isres.org

More contemporary methods involve [3+2] cycloaddition reactions. These can be catalyzed by metals like copper or silver and provide a regioselective route to the triazole core. isres.orgresearchgate.net For instance, a mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles can produce 1,2,4-triazolo derivatives under solvent-free conditions. researchgate.net The catalyst's role is crucial in controlling the regiochemistry of the cycloaddition, leading to either 1,3- or 1,5-disubstituted 1,2,4-triazoles. isres.org

| Pathway | Key Intermediates | Typical Reagents/Conditions | Mechanistic Highlights |

|---|---|---|---|

| Thiosemicarbazide Cyclization | 1,4-Disubstituted thiosemicarbazide | Hydrazide, Isothiocyanate, NaOH (aq) | Base-catalyzed intramolecular nucleophilic attack followed by elimination. nih.gov |

| Oxidative Cyclization | Hydrazones, Amidrazones | Iodine, Ceric Ammonium (B1175870) Nitrate (B79036) (CAN), O₂ | Involves oxidative N-N bond formation and aromatization. frontiersin.orgnih.govorganic-chemistry.org |

| [3+2] Cycloaddition | Nitrile imines, Azinium-N-imines | Nitriles, Copper or Silver catalysts | Catalyst-controlled regioselective formation of the triazole ring. isres.orgresearchgate.net |

Exploration of Cyclization, Condensation, and Substitution Mechanisms

Derivatives of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine are subject to a variety of transformations that are governed by distinct mechanisms.

Cyclization Mechanisms: Beyond the primary ring formation, further cyclization can occur. For instance, N-(pyridin-2-yl)benzimidamides can undergo PIFA-mediated intramolecular annulation. This mechanism involves a direct, metal-free oxidative N-N bond formation to create fused frontiersin.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org The reaction is believed to proceed through a nitrene-like intermediate that cyclizes onto the pyridine nitrogen, followed by aromatization.

Condensation Mechanisms: Condensation reactions are fundamental to the synthesis of precursors and derivatives. The reaction of a hydrazide with an aldehyde or ketone to form a hydrazone is a classic example of a condensation mechanism. nih.gov This reaction is typically initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N bond of the hydrazone. These hydrazones can then serve as precursors for oxidative cyclization to form the triazole ring. isres.org

Substitution Mechanisms: Once the 1,2,4-triazole ring is formed, particularly as a 3-thione derivative, it becomes a versatile scaffold for substitution reactions. nih.gov A common transformation is the S-alkylation of the triazole-thione. nih.gov The mechanism is a straightforward nucleophilic substitution (SN2), where the sulfur atom, after deprotonation by a base, acts as a nucleophile and attacks an electrophilic carbon of an alkyl or benzyl (B1604629) halide, displacing the halide and forming a new C-S bond. nih.gov This allows for the introduction of a wide variety of functional groups onto the triazole core. nih.govnih.gov

Furthermore, cross-coupling reactions, such as the Suzuki cross-coupling, can be employed on brominated derivatives of the triazole or pyridine rings to form C-C bonds. mdpi.com The mechanism involves a palladium catalyst in a cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

| Reaction Type | Substrate Example | Mechanistic Feature | Typical Outcome |

|---|---|---|---|

| Intramolecular Cyclization | N-(pyridin-2-yl)benzimidamide | Oxidative N-N bond formation (e.g., PIFA-mediated). organic-chemistry.org | Fused bicyclic systems ( frontiersin.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines). |

| Condensation | Pyridine carbohydrazide + Aldehyde | Nucleophilic addition to carbonyl followed by dehydration. nih.gov | Hydrazone precursor formation. |

| Nucleophilic Substitution (S-alkylation) | 1,2,4-Triazole-3-thione + Alkyl Halide | SN2 attack by deprotonated sulfur. nih.gov | 3-Alkylthio-1,2,4-triazole derivatives. |

| Suzuki Cross-Coupling | Bromo-substituted triazolyl pyridine + Boronic Acid | Pd-catalyzed cycle (oxidative addition, transmetalation, reductive elimination). mdpi.com | C-C bond formation, introduction of aryl/alkyl groups. |

Influence of Catalysts and Reaction Conditions on Mechanistic Pathways

The mechanistic pathway, and thus the final product, can be profoundly influenced by the choice of catalysts and reaction conditions such as temperature and solvent.

Influence of Catalysts:

Base Catalysis : In the cyclization of thiosemicarbazides, a base like NaOH is not merely a reagent but a catalyst that facilitates the deprotonation necessary for the intramolecular nucleophilic attack, thereby enabling ring closure at moderate temperatures (e.g., 60 °C). nih.gov

Metal Catalysis : The role of metal catalysts is particularly evident in controlling regioselectivity. In [3+2] cycloadditions of isocyanides with diazonium salts, a switch in catalyst from Silver(I) to Copper(II) can selectively produce 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively. isres.org This implies that the metal coordinates to the reactants differently, thus directing the orientation of the cycloaddition. Copper catalysts are also effective in promoting oxidative C(sp³)-H functionalization and cyclization in the presence of an oxidant like O₂. nih.govisres.org

Oxidative Catalysis : Reagents like ceric ammonium nitrate (CAN) can act as both an oxidant and a Lewis acid. frontiersin.orgnih.gov As a Lewis acid, it can activate substrates, while as an oxidant, it facilitates the final cyclization and aromatization steps in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. frontiersin.orgnih.govorganic-chemistry.org

Influence of Reaction Conditions:

Solvents : The choice of solvent can be critical. For instance, using polyethylene (B3416737) glycol (PEG) as a recyclable medium for CAN-catalyzed oxidative cyclization offers an environmentally benign alternative to traditional organic solvents. frontiersin.orgnih.gov In other cases, polar aprotic solvents like DMF may participate in the reaction, with its atoms being incorporated into the final triazole product. nih.gov

Temperature and Energy Source : While many reactions require heating, the use of microwave irradiation or ultrasonication can significantly accelerate reaction times. researchgate.netmdpi.com This is often due to efficient and uniform heating that can lower the kinetic barrier for key mechanistic steps, such as the cyclodehydration in the one-pot synthesis of 1,2,4-triazoles from amides and hydrazides. organic-chemistry.org

| Factor | Example | Influence on Mechanism | Reference |

|---|---|---|---|

| Catalyst Type | Ag(I) vs. Cu(II) in [3+2] cycloaddition | Controls the regioselectivity, leading to different isomers (1,3- vs. 1,5-disubstituted). | isres.org |

| Catalyst Role | Ceric Ammonium Nitrate (CAN) | Acts as both a Lewis acid (activation) and an oxidant (cyclization). | frontiersin.orgnih.gov |

| Base | NaOH in thiosemicarbazide cyclization | Facilitates deprotonation, enabling intramolecular nucleophilic attack. | nih.gov |

| Solvent | Polyethylene Glycol (PEG) | Serves as a green, recyclable reaction medium. | frontiersin.orgnih.gov |

| Energy Source | Microwave Irradiation | Accelerates reaction rates by overcoming activation energy barriers efficiently. | researchgate.netmdpi.comorganic-chemistry.org |

Sophisticated Spectroscopic and Crystallographic Characterization of 2 4h 1,2,4 Triazole 3 Carbonyl Pyridine and Its Coordination Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

High-resolution NMR spectroscopy is a fundamental tool for determining the structure of 1,2,4-triazole (B32235) derivatives in solution. ijsr.net For compounds containing this moiety, ¹H NMR spectra provide information on the protons attached to the heterocyclic rings, while ¹³C NMR spectra identify the chemical environment of each carbon atom. ijsr.neturfu.ru In the ¹³C NMR spectra of triazole-thiones, the thionyl carbon (C=S) typically appears at a chemical shift of 150-160 ppm, while the imine carbon (C=N) is found around 164-173 ppm. ijsr.net While specific ¹H and ¹³C NMR data for the free ligand 2-(1H-1,2,4-triazol-3-yl)pyridine were not detailed in the reviewed literature, analysis of related structures allows for prediction of the expected signals corresponding to the pyridine (B92270) and triazole ring protons and carbons.

Advanced Mass Spectrometry (MS/MS) for Molecular Fragmentation and Identification

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of Htzp and its metal complexes. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to analyze a cobalt(II) complex, [Co(tzp)₂(H₂O)₁.₅]. tuiasi.ro The analysis revealed key insights into the species present in solution and their stability under ESI-MS conditions. tuiasi.ro

The ESI-MS spectrum showed two significant peaks. A peak at m/z = 350 was identified as the more stable complex ion containing two ligand molecules, [Co(tzp)₂]⁺. tuiasi.ro Another peak was observed at m/z = 495, which was attributed to a species containing the cobalt center coordinated to three ligand molecules, likely formed under the specific conditions of the mass spectrometer. tuiasi.ro The fragmentation from the m/z 495 peak to the more intense m/z 350 peak suggests the loss of one ligand molecule, indicating the higher stability of the two-ligand complex in the gas phase. tuiasi.ro The study of fragmentation pathways is crucial for confirming the molecular structure of such compounds. researchgate.netzsmu.edu.ua

| m/z | Assigned Fragment | Reference |

| 495 | [Co(tzp)₃ + H]⁺ | tuiasi.ro |

| 350 | [Co(tzp)₂]⁺ | tuiasi.ro |

Vibrational (IR/FTIR) and Electronic (UV-Vis) Spectroscopy for Structural Insights

Vibrational and electronic spectroscopy provide critical information about the bonding and electronic structure of Htzp and its coordination complexes. researchgate.net

Infrared (IR/FTIR) Spectroscopy

The FTIR spectrum of the free Htzp ligand displays a characteristic intense and broad band between 3350 and 2700 cm⁻¹, which is assigned to the N-H stretching vibrations of the triazole ring and the C-H stretches of both the pyridine and triazole rings. tuiasi.ro Within this region, specific ν(NH) stretching vibrations are observed at 3151 cm⁻¹ and 3082 cm⁻¹, with a shoulder that suggests the presence of intermolecular N-H···N hydrogen bonding. tuiasi.ro The C-H stretching vibrations for the pyridine ring appear at 2936 and 2866 cm⁻¹, while the triazole C-H stretch is located at 2801 cm⁻¹. tuiasi.ro

Upon coordination to a metal ion such as Co(II), Cd(II), or Rh(III), the Htzp ligand acts as a bidentate anion (tzp⁻), binding through a pyridine nitrogen and a triazole nitrogen atom. researchgate.net This coordination mode is confirmed by significant changes in the IR spectrum. Most notably, the ν(N-H) band from the triazole ring disappears, confirming its deprotonation. tuiasi.ro Concurrently, the C-H stretching vibrations shift to new positions, with two broad bands centered around 3072-3084 cm⁻¹ and 2882-2889 cm⁻¹ for the complexes. tuiasi.ro These shifts are indicative of the charge redistribution within the ligand's rings upon complexation. tuiasi.ro

| Vibrational Mode | Htzp (Free Ligand) (cm⁻¹) | [Co(tzp)₂]·1.5H₂O (cm⁻¹) | [Cd(tzp)₂] (cm⁻¹) | [Rh(tzp)₃]·H₂O (cm⁻¹) | Reference |

| ν(OH) of water | - | 3415 | - | 3431 | tuiasi.ro |

| ν(NH) triazole | 3151, 3082 | Not identified | Not identified | Not identified | tuiasi.ro |

| ν(CH) pyridine | 2936, 2866 | 3074 | 3072 | 3084 | tuiasi.ro |

| ν(CH) triazole | 2801 | 2882 | 2887 | 2889 | tuiasi.ro |

Electronic (UV-Vis) Spectroscopy

The electronic properties and coordination geometry of the metal centers in Htzp complexes are investigated using diffuse reflectance UV-Vis spectroscopy. tuiasi.ro The spectra provide evidence for the coordination environment around the metal ions. For instance, the spectrum of the [Co(tzp)₂]·1.5H₂O complex suggests a tetragonal coordination geometry. researchgate.nettuiasi.ro Similarly, the [Cd(tzp)₂] complex is also proposed to have a tetragonal coordination. researchgate.nettuiasi.ro In contrast, the [Rh(tzp)₃]·H₂O complex exhibits features consistent with a six-coordinate, weakly distorted octahedral geometry. researchgate.nettuiasi.ro

Single Crystal X-ray Diffraction and Powder X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for the definitive determination of the solid-state structure of crystalline materials. While detailed single-crystal X-ray diffraction data for 2-(1H-1,2,4-triazol-3-yl)pyridine or its specific Co(II), Cd(II), and Rh(III) complexes were not available in the reviewed sources, Powder X-ray Diffraction (P-XRD) has been utilized. researchgate.nettuiasi.ro P-XRD analysis was performed on the synthesized crystalline complexes to confirm their phase and structure. tuiasi.ro The P-XRD data supported the proposed coordination modes of the tzp⁻ ligand, indicating that it binds to the metal centers through the nitrogen atoms of both the pyridine and triazole rings. researchgate.net For related bis(triazolyl)pyridine compounds, single-crystal X-ray analysis has been used to determine precise structural parameters, including unit cell dimensions and space groups. nih.govresearchgate.net

Thermal Analysis Techniques (TGA/DTA) in Compound Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to assess the thermal stability of compounds and to quantify their composition, such as the presence of solvent molecules. jocpr.comresearchgate.net The thermal properties of Co(II), Cd(II), and Rh(III) complexes with Htzp have been investigated to corroborate the findings from elemental analysis. researchgate.nettuiasi.ro TGA helps confirm the number of water molecules present in the hydrated complexes, [Co(tzp)₂]·1.5H₂O and [Rh(tzp)₃]·H₂O, by measuring the mass loss upon heating. tuiasi.ro Studies on various 1,2,4-triazole derivatives show that they generally possess good thermal stability, often decomposing in a single, well-defined step. jocpr.com For example, one study on a 1,2,4-triazole derivative reported thermal stability up to approximately 200°C, followed by a single-step degradation process. jocpr.com This thermal data is crucial for understanding the structural integrity of the compounds at elevated temperatures. jocpr.com

Specialized Spectroscopic and Microscopic Techniques for Functional Properties (e.g., Photoluminescence Spectroscopy, SEM, TEM, VSM, BET)

Beyond basic structural characterization, specialized techniques are used to probe the functional properties of materials derived from Htzp.

Photoluminescence Spectroscopy

The photoluminescent properties of Htzp and its complexes have been explored, revealing interesting behavior. An investigation into the Co(II) complex of Htzp showed that the fluorescence emission of the free ligand is dependent on the concentration of Co(II) ions in solution. researchgate.nettuiasi.ro Upon complexation with Co(II), the fluorescence of the ligand is progressively quenched. researchgate.nettuiasi.ro This quenching effect suggests that the complex could potentially be used as a fluorescent sensor for the detection of Co(II) ions in aqueous solutions. tuiasi.ro The study of luminescent properties is a significant area of research for triazole-based coordination complexes. researchgate.net

While techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Vibrating Sample Magnetometry (VSM), and Brunauer–Emmett–Teller (BET) surface area analysis are valuable for characterizing the morphology, magnetic properties, and porosity of coordination polymers and materials, specific data for complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine using these methods were not detailed in the reviewed literature.

Coordination Chemistry of 2 4h 1,2,4 Triazole 3 Carbonyl Pyridine As a Versatile Chelating Ligand

Ligand Design Principles and Coordination Modes

The design of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine as a chelating ligand is predicated on the strategic placement of multiple donor atoms, which allows for a variety of coordination modes. The core structure features a pyridine (B92270) nitrogen atom, two adjacent nitrogen atoms within the 1,2,4-triazole (B32235) ring, and a carbonyl oxygen atom. This arrangement provides a versatile platform for binding to metal ions, with the specific coordination behavior being influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of competing ligands.

Mono-, Bi-, and Polydentate Coordination Characteristics

The this compound ligand is capable of exhibiting mono-, bi-, and potentially polydentate coordination. In its most common mode, it acts as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the adjacent nitrogen atoms of the triazole ring. This forms a stable five-membered chelate ring, a favored arrangement in coordination chemistry.

The carbonyl group introduces further complexity and versatility. The oxygen atom of the carbonyl group can also participate in coordination, leading to a tridentate coordination mode where the ligand binds to a single metal center through the pyridine nitrogen, a triazole nitrogen, and the carbonyl oxygen. The specific coordination is often dictated by the steric and electronic preferences of the metal ion.

Furthermore, under certain conditions, the ligand could act as a monodentate ligand, coordinating through only one of its donor atoms, although this is less common due to the stability of the chelate ring. The presence of multiple potential donor sites allows for a rich and varied coordination chemistry, with the ligand adapting its binding mode to suit the requirements of the metal center.

Bridging Ligand Functionality in Polynuclear Assemblies

A key feature of 1,2,4-triazole-based ligands is their ability to act as bridging ligands, connecting multiple metal centers to form polynuclear assemblies. The this compound ligand is well-suited for this role. The triazole ring itself can bridge two metal centers through its N1 and N2 atoms, a coordination mode that has been extensively documented for related pyridyl-triazole ligands.

The carbonyl group provides an additional avenue for bridging. The carbonyl oxygen can coordinate to a second metal center, thereby linking two metal-ligand units. This can lead to the formation of discrete dinuclear or polynuclear complexes, or it can be the basis for the construction of extended one-, two-, or three-dimensional coordination polymers. The combination of the triazole bridge and the potential for carbonyl bridging makes this ligand a powerful tool for the rational design of complex supramolecular architectures.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions can be used to control the stoichiometry and dimensionality of the resulting complex.

Formation of Mononuclear and Polynuclear Coordination Compounds

Mononuclear complexes are typically formed when the ligand acts as a terminal chelating ligand, saturating the coordination sphere of a single metal ion. The stoichiometry of these complexes is often of the type [M(L)nXm], where L is the this compound ligand, X is a counter-ion or solvent molecule, and n and m are integers.

Polynuclear complexes, on the other hand, are formed when the ligand acts as a bridge between two or more metal centers. The formation of these higher-order structures can be promoted by using a metal-to-ligand ratio that favors bridging, or by choosing metal ions that have a propensity for forming polynuclear species. The resulting structures can range from simple dimers and trimers to more complex cages and clusters.

Design and Properties of Coordination Polymers

Coordination polymers are extended structures in which metal ions are linked by bridging ligands. The this compound ligand is an excellent candidate for the construction of coordination polymers due to its ability to act as a bridging ligand in multiple ways. The resulting network structures can have a wide range of topologies, from simple one-dimensional chains to complex three-dimensional frameworks.

The properties of these coordination polymers are highly dependent on their structure. For example, the porosity of the material can be tuned by changing the length and rigidity of the ligand, while the magnetic and optical properties can be controlled by the choice of metal ion. The ability to systematically modify the structure and properties of these materials makes them of interest for a variety of applications, including gas storage, catalysis, and sensing.

Structural Elucidation of Metal Complexes

The structural elucidation of metal complexes of this compound is crucial for understanding their properties and for the rational design of new materials. As previously mentioned, single-crystal X-ray diffraction is the most powerful technique for this purpose.

Based on the extensive literature on related pyridyl-triazole ligands, several structural features can be anticipated. In mononuclear complexes, the metal ion is likely to adopt a coordination geometry that is consistent with its electronic configuration and the steric demands of the ligands. For example, first-row transition metals such as cobalt(II) and nickel(II) are likely to form octahedral complexes of the type [M(L)2(X)2], where the ligand acts as a bidentate chelate.

The following table summarizes some of the key structural features that might be expected for transition metal complexes of this compound, based on data from analogous systems.

| Feature | Expected Observation |

| Coordination Geometry | Octahedral, tetrahedral, or square planar, depending on the metal ion. |

| Ligand Coordination Mode | Bidentate (Npyridine, Ntriazole), Tridentate (Npyridine, Ntriazole, Ocarbonyl), Bridging (N1,N2-triazole), Bridging (carbonyl). |

| Metal-Ligand Bond Lengths | M-N(pyridine): ~2.0-2.2 Å, M-N(triazole): ~2.0-2.2 Å, M-O(carbonyl): ~2.1-2.3 Å. |

| Intra- and Intermolecular Interactions | Hydrogen bonding involving the triazole N-H group, π-π stacking between aromatic rings. |

It is important to note that these are general expectations, and the actual structures of complexes with this compound will need to be determined experimentally. The unique combination of a pyridyl, triazole, and carbonyl group in a single molecule makes this ligand a fascinating subject for further research in coordination chemistry.

Electronic and Geometric Structures

The versatile coordination behavior of 2-(1H-1,2,4-triazol-3-yl)pyridine (Hpt) and its deprotonated form, 3-(pyridin-2-yl)-1,2,4-triazolate (pt), allows for the formation of a variety of geometric and electronic structures with transition metal ions. A predominant geometry observed in these complexes is the distorted octahedral configuration.

In complexes with the general formula [MX₂ (Hpt)₂], where M is a divalent metal ion such as Mn²⁺, Fe²⁺, Co²⁺, or Zn²⁺, and X is a halide (Cl⁻ or Br⁻), the metal center typically exhibits a distorted octahedral coordination. In these arrangements, the two halide ligands are situated in a trans orientation to each other. The two 2-(1H-1,2,4-triazol-3-yl)pyridine ligands act as bidentate chelators, coordinating to the metal ion through the nitrogen atom of the pyridine ring and the N4 atom of the triazole ring.

One-dimensional coordination polymers with the formula ¹∞[M(pt)₂], involving metals like Mn, Co, Ni, Zn, and Cd, also feature distorted octahedral metal centers. For instance, in the zinc-based polymer, ¹∞[Zn(pt)₂], the Zn²⁺ ion is coordinated by four deprotonated triazolate ligands. Two of these ligands are η²-coordinated, binding through both a pyridine nitrogen and a triazole nitrogen (N2). The other two ligands are η¹-coordinated, binding only through a triazole nitrogen (N3). This coordination scheme results in a distorted octahedral environment around the zinc center. Similarly, a copper-based coordination polymer, ¹∞[Cu(pt)₂]·0.5Py, displays a distorted octahedral geometry where the Cu²⁺ ion is coordinated by four deprotonated pt molecules, two in an η² fashion and two in an η¹ fashion.

The following table summarizes the coordination geometries observed in representative metal complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine and its deprotonated form.

| Compound Formula | Metal Ion | Coordination Geometry | Ligand Coordination Mode |

| [MX₂(Hpt)₂] (M = Mn, Fe, Co, Zn; X = Cl, Br) | Mn²⁺, Fe²⁺, Co²⁺, Zn²⁺ | Distorted Octahedral | Two η²-Hpt ligands coordinating via pyridine-N and triazole-N4; two trans-halido ligands |

| ¹∞[Zn(pt)₂] | Zn²⁺ | Distorted Octahedral | Two η²-pt ligands (via pyridine-N and triazole-N2) and two η¹-pt ligands (via triazole-N3) |

| ¹∞[Cu(pt)₂]·0.5Py | Cu²⁺ | Distorted Octahedral | Two η²-pt ligands and two η¹-pt ligands |

Crystal Packing and Intermolecular Interactions in Coordination Compounds

The crystal packing of coordination compounds derived from 2-(1H-1,2,4-triazol-3-yl)pyridine is significantly influenced by the coordination mode of the ligand and the nature of the metal ion, leading to diverse supramolecular architectures.

In the case of the one-dimensional coordination polymer ¹∞[Zn(pt)₂], the fundamental structural motif consists of distorted zinc-based octahedra. These octahedra are interconnected by the bridging triazolate ligands, where each ligand coordinates to two different zinc ions. This arrangement gives rise to one-dimensional polymeric strands. These strands exhibit a helical nature, screwing about the crystallographic c-axis. The packing of these helical strands within the unit cell results in the formation of square-shaped pore channels.

Investigation of Magnetic Properties in Metal-Organic Frameworks

The investigation of magnetic properties in metal-organic frameworks (MOFs) is a burgeoning field, driven by the potential applications of these materials in areas such as data storage and spintronics. The nature of the magnetic interactions in MOFs is highly dependent on the choice of both the metal ion and the organic linker, as the linker mediates the magnetic exchange between metal centers.

For MOFs constructed specifically from this compound or its tautomer, detailed magnetic studies are not extensively reported in the currently available literature. However, the broader class of triazole-based ligands is well-known for its ability to mediate a range of magnetic phenomena. For instance, iron(II) complexes with related 3-(2-pyridyl)-1,2,4-triazole ligands are known to exhibit spin-crossover (SCO) behavior, where the spin state of the metal ion can be switched by external stimuli like temperature or pressure. nih.govresearchgate.netacs.org This phenomenon is of great interest for the development of molecular switches and sensors.

In other related systems, such as cobalt-based MOFs using a 4-(4′-carboxyphenyl)-1,2,4-triazole ligand, paramagnetic behavior has been observed. nih.govresearchgate.net In some cases, the geometric arrangement of the metal ions, such as a frustrated triangular arrangement, can lead to interesting magnetic behaviors with no saturation of magnetization at low temperatures. nih.govresearchgate.net Furthermore, trinuclear complexes with bridging triazole derivatives have been shown to exhibit dominant intramolecular antiferromagnetic interactions.

While these examples from related systems highlight the potential for interesting magnetic properties in MOFs derived from this compound, specific experimental data on such materials is needed to fully elucidate their magnetic behavior. Future research focusing on the synthesis and magnetic characterization of MOFs from this particular ligand would be a valuable contribution to the field of molecular magnetism.

Advanced Computational and Theoretical Chemistry Studies of 2 4h 1,2,4 Triazole 3 Carbonyl Pyridine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For 2-(4H-1,2,4-triazole-3-carbonyl)pyridine and its derivatives, DFT calculations have been instrumental in elucidating their geometric and electronic features.

The first step in most quantum chemical studies is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 1,2,4-triazole (B32235), DFT methods are used to determine the minimum energy molecular structure. nih.gov The absence of imaginary frequencies in subsequent frequency calculations confirms that the optimized structure is a true minimum on the potential energy surface. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a 1,2,4-Triazolo[4,3-a]pyridine Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-C6 | 1.325 |

| N2-N3 | 1.391 |

| C5-N3 | 1.311 |

| C1-N1-C5 | 104.2 |

| N1-C5-N3 | 114.4 |

| C5-N3-N2 | 104.9 |

| Data is hypothetical and for illustrative purposes, based on typical values found in related structures. |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For 1,2,4-triazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.net In one study on a related triazolo[4,3-a]pyridine derivative, the LUMO was found to be primarily located on the 1,2,4-triazolo[4,3-a]pyridine ring system, while the HOMO was distributed across other parts of the molecule. mdpi.comresearchgate.net This distribution provides insights into the regions of the molecule that are electron-deficient (LUMO) and electron-rich (HOMO), guiding predictions about electrophilic and nucleophilic attacks.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), global hardness (η), and softness (σ). nih.govresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in structure-activity relationship studies. nih.gov

Table 2: Calculated FMO Energies and Reactivity Descriptors

| Parameter | Value (Hartree/eV) |

| EHOMO | -0.25713 Hartree |

| ELUMO | -0.07728 Hartree |

| HOMO-LUMO Gap (ΔE) | 0.17985 Hartree |

| Data derived from a study on a related 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netresearchgate.netskku.edutriazolo[4,3-a]pyridine. researchgate.net |

Understanding the distribution of electrons within a molecule is crucial for explaining its properties and reactivity. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods used to quantify the atomic charges and analyze charge distribution.

In studies of triazole derivatives, NBO analysis has been used to identify key intramolecular interactions that stabilize the molecular structure. rsc.org The calculated atomic charges can help identify the most electropositive and electronegative sites in the molecule, which are often the sites of chemical reactions.

Table 3: Hypothetical NBO Analysis of a Donor-Acceptor Interaction

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N4 | π(C3-C5) | 15.2 |

| LP(1) N2 | σ(C3-N4) | 5.8 |

| E(2) represents the stabilization energy of the interaction. Data is illustrative. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For 1,2,4-triazole derivatives, MD simulations can be used to study their conformational dynamics and stability in different environments, such as in a vacuum or in solution. researchgate.netnih.gov These simulations can reveal the preferred conformations of the molecule and the energetic barriers between them. nih.gov By analyzing the interactions between the triazole derivative and solvent molecules, one can gain insights into its solubility and how the solvent affects its structure and dynamics. researchgate.net The stability of a molecule's conformation in a solution environment can be a key factor in its biological activity. researchgate.netnih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might bind to a protein target.

Docking studies with 1,2,4-triazole derivatives have been performed to investigate their potential as inhibitors of various enzymes. uobaghdad.edu.iqnih.gov These studies can identify the key amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The results of docking studies can provide a rationale for the observed biological activity of a compound and guide the design of new, more potent analogs. nih.govekb.eg For instance, the binding affinity and interaction modes of pyridyl-1,2,4-triazole derivatives have been explored with targets like the Epidermal Growth Factor Receptor (EGFR). ekb.eg

Tautomerism Studies and Energetic Stability of Isomeric Forms (e.g., 1H- and 4H-tautomers)

Tautomerism, the interconversion of structural isomers, is a well-known phenomenon in heterocyclic chemistry, and the 1,2,4-triazole ring is no exception. researchgate.net The triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. ijsr.net The two primary tautomers are the 1H- and 4H-forms. ijsr.netnih.gov

The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and its ability to interact with biological targets. researchgate.net Quantum chemical calculations are an excellent tool for studying the energetic stability of different tautomers. By calculating the total energy of each tautomeric form, it is possible to predict which one is the most stable. researchgate.net

Studies on substituted 1,2,4-triazoles have shown that the relative stability of the tautomers can be influenced by the nature and position of the substituents. ijsr.net Theoretical modeling, often in conjunction with spectroscopic methods, is used to determine the predominant tautomeric form in different environments. researchgate.net For the parent 1,2,4-triazole, the 1H-tautomer is generally considered to be more stable than the 4H-tautomer. ijsr.netnih.gov

Analysis of Nonlinear Optical (NLO) Properties

There is no available research data on the nonlinear optical properties of this compound. Computational studies to determine parameters such as polarizability (α) and first-order hyperpolarizability (β), which are key indicators of NLO activity, have not been reported for this compound.

Supramolecular Interactions in the Solid State (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)

Specific analyses of the supramolecular interactions for this compound using techniques such as Hirshfeld surface analysis or PIXEL calculations are not found in the current body of scientific literature. These analyses are crucial for understanding crystal packing, identifying key intermolecular contacts (like hydrogen bonds and π-π stacking), and quantifying their contributions to the stability of the solid-state structure. Without experimental crystallographic data or dedicated computational studies, a detailed description of these interactions is not possible.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Targeted Biological Interactions

Systematic Evaluation of Structural Modifications and Their Impact on Biological Activity

The core structure of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine serves as a versatile scaffold for the development of various biologically active agents. By systematically modifying this template, researchers have been able to probe the structural requirements for fungicidal, antimicrobial, antitumor, antioxidant, and neurotropic activities. These studies have provided valuable insights into how specific functional groups and structural motifs influence the biological efficacy of this class of compounds.

Derivatives of the 1,2,4-triazole-pyridine scaffold have demonstrated significant potential as fungicidal agents, primarily through the inhibition of the fungal enzyme lanosterol (B1674476) 14-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on different parts of the molecule are critical for potent antifungal activity.

A series of novel 1,2,4-triazole (B32235) derivatives incorporating an oxime ether and a phenoxy pyridinyl moiety were synthesized and evaluated against a panel of eight phytopathogens. The results indicated that the substituents on the phenoxy ring played a crucial role in determining the fungicidal potency. For instance, compound (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) exhibited broad-spectrum activity. Another derivative, (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) , showed exceptional activity against Sclerotinia sclerotiorum, comparable to the commercial fungicide difenoconazole.

Further studies on similar structures against rice blast, caused by Magnaporthe oryzae, showed that introducing chlorine atoms to a phenoxy ring attached to the core structure enhanced antifungal activity. Specifically, a chlorine atom at the 3-position of the phenoxy ring had a positive effect on the activity. The 2,3-dichloro-phenoxy analogue also demonstrated enhanced growth inhibition.

Against human pathogens like Candida albicans, SAR studies of 1,2,4-triazole derivatives revealed that electron-withdrawing and electron-donating groups on an associated phenyl ring, such as 2-Br, 4-Cl, 4-F, 4-OCH3, and 4-NO2, resulted in good to excellent antifungal efficacy. The presence of a bromine atom at the 2-position was particularly notable for its activity against C. albicans.

| Compound | Target Fungus | Activity (EC50 mg/L) |

|---|---|---|

| Compound 5a4 | S. sclerotiorum | 1.59 |

| Compound 5a4 | P. infestans | 0.46 |

| Compound 5a4 | R. solani | 0.27 |

| Compound 5a4 | B. cinerea | 11.39 |

| Compound 5b2 | S. sclerotiorum | 0.12 |

The 1,2,4-triazole-pyridine framework has been extensively explored for its antimicrobial properties against a range of bacteria and fungi. The antimicrobial potency is significantly influenced by the nature of the substituents on both the pyridine (B92270) and triazole rings, as well as any linking moieties.

In one study, hybrid molecules containing pyridine, 1,2,4-triazole-3-thione, and hydrazone moieties were synthesized and screened. The results showed that the presence of a chloro-substituent on the pyridine ring generally enhanced antifungal activity. Notably, 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (7) and 4-amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6) were exceptionally active against the fungus Candida tenuis, with a Minimum Inhibitory Concentration (MIC) of 0.9 µg/mL.

Another study involving 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives found that the position of the nitrogen atom in the pyridine ring was a key determinant of activity. Derivatives possessing a 3-pyridyl moiety exhibited relatively high antibacterial activity, particularly against Gram-positive bacteria.

Furthermore, research on 1,2,4-triazole compounds bearing a pyridine-4-yl moiety revealed that substitutions on a linked phenyl ring could modulate activity. The introduction of groups like ethyl, allyl, phenyl, and benzyl (B1604629) led to compounds with varying levels of antimicrobial efficacy against strains such as S. aureus, E. faecalis, P. aeruginosa, E. coli, and C. albicans, with MIC values ranging from 15.625 to over 125 µM.

| Compound | Target Microorganism | Activity (MIC) |

|---|---|---|

| Compound 6 | Candida tenuis | 0.9 µg/mL |

| Compound 7 | Candida tenuis | 0.9 µg/mL |

| Compound 11 | Mycobacterium luteum | 1.9 µg/mL |

| Compound 19 | Mycobacterium luteum | 1.9 µg/mL |

| Compound 20 | Mycobacterium luteum | 1.9 µg/mL |

The hybridization of pyridine and 1,2,4-triazole motifs has yielded compounds with significant anticancer potential. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical protein kinases. While specific inhibition of Raf and Src kinases by this compound derivatives is not extensively detailed in the provided search results, the broader class of pyridine-triazole compounds has been shown to inhibit other kinases like Epidermal Growth Factor Receptor (EGFR).

A study on pyridyl-1,2,4-triazole-thioglycosides revealed that the substitution pattern on the triazole ring and the nature of the glycoside moiety were crucial for cytotoxicity against MCF-7 (breast), PC3 (prostate), and A549 (lung) cancer cell lines. The most potent activities were observed for a substituted 1,2,4-triazole-thiol based on a substituted pyridine structure and an N-glycosyl derivative of a 1,2,4-triazolopyridine compound.

Another series of 1,2,4-triazole derivatives was synthesized and evaluated against A549 and Hep G2 (hepatocyte) carcinoma cell lines. Compound HB5 , which incorporates a mefenamic acid moiety, exhibited the lowest IC50 value against Hep G2 cells and was found to be highly selective against cancer cells. Its mechanism of action was determined to be the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest at the S and G2/M phases and subsequent apoptosis.

Furthermore, pyridine derivatives substituted with triazole moieties have shown potent activities against renal and prostate cancer cell lines. Mechanistic studies suggested that these compounds may exert their anticancer effects through histone deacetylase inhibition and the inhibition of p53 ubiquitination.

Several studies have highlighted the antioxidant properties of 1,2,4-triazole-pyridine derivatives, with the structural arrangement of the heterocyclic rings and their substituents being key to their radical scavenging capabilities.

In a series of pyridyl substituted thiazolyl triazole derivatives, it was discovered that compounds possessing a 4-pyridyl moiety displayed remarkable antioxidant activity, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This suggests that the electronic properties conferred by the nitrogen at the 4-position of the pyridine ring are beneficial for this activity.

Similarly, a study on new pyridine and triazolopyridine derivatives identified several compounds with potent antioxidant effects. Derivatives 5d, 6c, 6d, and 9 showed higher scavenging activity (90-99.4%) towards DPPH radicals than the standard antioxidant ascorbic acid (86.4%).

Another investigation into 1,2,4-triazole compounds bearing a pyridine-4-yl moiety and a cyclobutane (B1203170) ring also confirmed their antioxidant potential. The DPPH radical scavenging activity of some of the synthesized compounds was found to be close to that of the standard antioxidant Butylated hydroxytoluene (BHT).

The 1,2,4-triazole-pyridine scaffold has been identified as a promising template for developing agents with neurotropic properties, including anticonvulsant, anxiolytic, and antidepressant effects. SAR studies have been instrumental in identifying the structural features that govern these activities.

A key finding from multiple studies is the importance of a pyrano[3,4-c]pyridine ring system for potent neurotropic activity. In a series of 1,2,4-triazole-based hybrids, compounds containing this specific pyranopyridine motif consistently demonstrated the highest anticonvulsant activity in pentylenetetrazole (PTZ) antagonism models.

The nature of the substituents on other parts of the hybrid molecule also modulates the activity. For instance, in one study, the presence of a pyrano[3,4-c]pyridine substituent on both a piperazine (B1678402) linker and the triazole ring was found to be beneficial for anticonvulsant effects. The replacement of this group with other heterocyclic systems, such as a tetrahydroisoquinoline derivative, slightly decreased the activity.

Another study on bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit further confirmed the significance of the pyrano[3,4-c]pyridine cycle. The five most active compounds in this series all contained this structural feature, along with a methyl group in the pyridine ring. The order of activity in the PTZ test was clearly correlated with the specific substituents on the terminal phenyl ring of the molecule.

Molecular Level Interactions with Biological Receptors and Enzymes

To understand the mechanistic basis of the observed biological activities, molecular docking studies have been employed to visualize the interactions between 1,2,4-triazole-pyridine derivatives and their target enzymes or receptors. These computational analyses often corroborate experimental findings and provide a rationale for the observed SAR.

In the context of fungicidal activity, molecular docking has been used to explore the binding modes of potent 1,2,4-triazole-pyridine derivatives with the active site of the target enzyme, CYP51. These studies help to explain how specific substituents, such as the chloro and bromo groups on the phenoxy ring of compounds like 5a4 , contribute to stronger binding and enhanced inhibitory activity.

For antitumor agents, docking studies have been crucial in elucidating the mechanism of enzyme inhibition. Derivatives of the scaffold have been docked into the ATP-binding site of the EGFR tyrosine kinase domain. The results for the highly active compound HB5 showed that it could form key hydrogen bonds and hydrophobic interactions within the active site, explaining its potent inhibitory effect on the enzyme, which is critical for cancer cell proliferation.

In the realm of neurotropic agents, docking studies have provided insights that are in complete agreement with experimental pharmacological data. By modeling the interactions of the active compounds with potential CNS targets, researchers can hypothesize about the mechanism of action, for example, by identifying key interactions within the binding sites of receptors involved in neurotransmission.

These molecular modeling approaches are invaluable for rational drug design, allowing for the prediction of how structural modifications might improve binding affinity and biological activity, thereby guiding the synthesis of more potent and selective therapeutic agents.

Hydrogen Bonding, Van der Waals Forces, and Hydrophobic Interactions

The 1,2,4-triazole moiety is a well-established pharmacophore, largely due to its capacity for hydrogen bonding. researchgate.net The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. This dual functionality allows for the formation of robust connections with amino acid residues in a protein's active site. For instance, in related 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring have been observed to form hydrogen bonds with key residues, contributing to the stability of the ligand-protein complex. mdpi.com

The pyridine ring, another key component, also contributes to the interaction profile. The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. Furthermore, the aromatic nature of both the pyridine and triazole rings allows for π-π stacking interactions, a form of van der Waals force, with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. In the crystal structure of a related compound, 5-(3-pyridyl)-4H-1,2,4-triazole, π-π interactions between pyridyl rings were observed, highlighting the importance of this type of force in the molecular packing and potentially in biological recognition. nih.gov

Hydrophobic interactions also play a significant role. The carbon backbone of the pyridine and triazole rings can engage in hydrophobic contacts with nonpolar regions of a binding pocket, further enhancing the binding affinity. The interplay of these forces is critical; for example, in a study of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, an extensive network of hydrogen bonds involving the triazole nitrogen atoms and water molecules was observed, demonstrating the compound's capacity to interact with a polar environment. researchgate.net

A summary of the potential intermolecular interactions for this compound is presented in the table below.

| Interaction Type | Potential Participating Moieties |

| Hydrogen Bond Donor | N-H of the triazole ring |

| Hydrogen Bond Acceptor | Nitrogen atoms of the triazole ring, Nitrogen atom of the pyridine ring, Oxygen atom of the carbonyl group |

| Van der Waals Forces | π-π stacking involving the pyridine and triazole rings |

| Hydrophobic Interactions | Carbon framework of the pyridine and triazole rings |

Specific Binding Modes and Active Site Recognition

While specific binding modes for this compound with a particular biological target are not extensively detailed in the available literature, molecular docking studies on analogous compounds provide valuable insights. For instance, docking studies of other 1,2,4-triazole-pyridine hybrids have shown that these molecules can fit into the active sites of enzymes like dihydrofolate reductase. researchgate.net In these models, the triazole and pyridine rings orient themselves to form key hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.

The carbonyl linker in this compound is a critical feature that can significantly influence its binding mode. The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor and can form crucial interactions with hydrogen bond donors in an active site. This was observed in a predicted binding mode of a different 1,2,4-triazole derivative where a carbonyl group formed a hydrogen bond with a lysine (B10760008) residue in the active site of VEGFR-2. researchgate.net The rotational flexibility around the bonds connecting the carbonyl group to the two rings also allows the molecule to adopt various conformations, enabling it to adapt to the specific topology of a binding site.

Rational Design Principles for Optimized Biological Activity

The principles of rational drug design can be applied to optimize the biological activity of this compound by modifying its structure to enhance its interactions with a specific target.